Cas no 2287288-75-7 (3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid)

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid is a bicyclic carboxylic acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine group. Its rigid azabicyclo[3.2.1]octane scaffold enhances conformational stability, making it valuable in medicinal chemistry for designing constrained pharmacophores. The Boc group offers selective deprotection under mild acidic conditions, facilitating further functionalization. The carboxylic acid moiety provides a versatile handle for amide coupling or esterification reactions. This compound is particularly useful in peptidomimetics and small-molecule drug discovery, where its structural rigidity can improve binding affinity and metabolic stability. Its synthetic utility and well-defined reactivity profile make it a practical intermediate for targeted molecular design.
3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid structure
2287288-75-7 structure
Product name:3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
CAS No:2287288-75-7
MF:C13H21NO4
Molecular Weight:255.31014418602
CID:6259130
PubChem ID:137944075

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
    • 2287288-75-7
    • EN300-6733531
    • 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid
    • インチ: 1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-8-4-9(7-14)10(5-8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)
    • InChIKey: WSLYSVURXITUQV-UHFFFAOYSA-N
    • SMILES: O(C(C)(C)C)C(N1CC2CC(C(=O)O)C(C1)C2)=O

計算された属性

  • 精确分子量: 255.14705815g/mol
  • 同位素质量: 255.14705815g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 18
  • 回転可能化学結合数: 3
  • 複雑さ: 361
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 3
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.4
  • トポロジー分子極性表面積: 66.8Ų

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-6733531-0.25g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers
2287288-75-7 95%
0.25g
$418.0 2023-05-30
Enamine
EN300-6733531-0.05g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers
2287288-75-7 95%
0.05g
$197.0 2023-05-30
Enamine
EN300-6733531-1.0g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, Mixture of isomers
2287288-75-7 95%
1g
$842.0 2023-05-30
Aaron
AR028N4R-100mg
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
100mg
$428.00 2023-12-15
Aaron
AR028N4R-10g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
10g
$5006.00 2023-12-15
Aaron
AR028N4R-1g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
1g
$1183.00 2023-12-15
1PlusChem
1P028MWF-10g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
10g
$4539.00 2024-05-24
Aaron
AR028N4R-250mg
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
250mg
$600.00 2023-12-15
Aaron
AR028N4R-5g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
5g
$3385.00 2023-12-15
1PlusChem
1P028MWF-1g
3-[(tert-butoxy)carbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylicacid,Mixtureofisomers
2287288-75-7 95%
1g
$1103.00 2024-05-24

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid 関連文献

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acidに関する追加情報

3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic Acid: A Comprehensive Overview

The compound 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid, with the CAS number NO2287288-75-7, is a complex organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which contributes to its potential applications in drug design and development.

The molecular structure of this compound is characterized by a bicyclo[3.2.1]octane framework, which is a type of norbornane derivative. The presence of the 3-azabicyclo group introduces nitrogen into the structure, enhancing its potential for forming hydrogen bonds and interacting with biological systems. Additionally, the (2-methylpropan-2-yl)oxycarbonyl group attached at position 3 adds a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in peptide synthesis to temporarily block amine functionalities.

Recent studies have highlighted the importance of bicyclic compounds like this one in medicinal chemistry. The rigid bicyclic framework provides stability and can serve as a scaffold for attaching various functional groups, making it ideal for designing molecules with specific pharmacokinetic properties. For instance, researchers have explored the use of similar bicyclic structures in developing inhibitors for kinases and other enzyme targets.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of the bicyclic core. This is followed by functionalization at specific positions to introduce the desired substituents. The introduction of the Boc group is often achieved through standard carbonylation reactions, ensuring high yields and purity.

In terms of pharmacological activity, this compound has shown promise in preliminary assays targeting various biological pathways. Its ability to modulate enzyme activity suggests potential applications in treating conditions such as inflammation, cancer, and neurodegenerative diseases. However, further research is required to fully understand its mechanism of action and safety profile.

The development of this compound also aligns with current trends in green chemistry, as researchers are increasingly focusing on sustainable methods for organic synthesis. By optimizing reaction conditions and minimizing waste, the production of this compound can be made more environmentally friendly.

In conclusion, 3-[(2-Methylpropan-2-yl)oxycarbonyl]-3-azabicyclo[3.2.1]octane-6-carboxylic acid represents a valuable addition to the arsenal of tools available to medicinal chemists. Its unique structure and potential applications make it a subject of ongoing research interest, paving the way for future discoveries in drug development.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
Shanghai Xinsi New Materials Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Shanghai Xinsi New Materials Co., Ltd
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Reagent
PRIBOLAB PTE.LTD
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Taizhou Jiayin Chemical Co., Ltd
Gold Member
Audited Supplier レビュー対象ベンダー
CN Supplier
Bulk
Taizhou Jiayin Chemical Co., Ltd